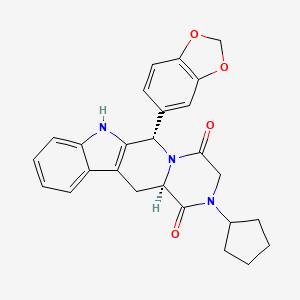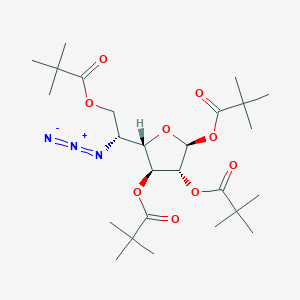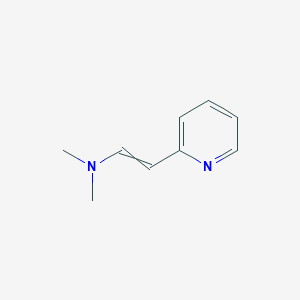
N-Desmethyl-AZ10419369
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Desmethyl-AZ10419369 is a chemical compound that has gained significant attention in the field of scientific research. This compound is a selective antagonist of the orexin-1 receptor and has been shown to have potential therapeutic applications in various neurological disorders.
Wissenschaftliche Forschungsanwendungen
Epigenetic Mechanisms and Developmental Programming
Research by Bromer et al. (2009) investigated the role of diethylstilbestrol (DES) in developmental anomalies of the female reproductive tract. They focused on the homeobox gene HOXA10, which controls uterine organogenesis, and found that DES exposure in utero led to hypermethylation of the HOXA10 gene. This study highlights a novel epigenetic mechanism for altered developmental programming due to environmental exposure (Bromer, Wu, Zhou, & Taylor, 2009).
Applications in Parallel Synthesis
Denis and Renou (2002) explored the use of N-desosaminyl-substituted ketolides in parallel synthesis. They demonstrated an efficient method for N-demethylation, yielding a variety of N-desmethyl-ketolides. This application in parallel synthesis could be crucial for future drug development (Denis & Renou, 2002).
Blood-Brain Barrier Transport Studies
Kannan et al. (2010) conducted research on [11C]N-desmethyl-Loperamide ([11C]dLop), focusing on its selectivity among ATP-binding cassette efflux transporters at the blood-brain barrier. They found that dLop is selective for P-glycoprotein among these transporters, providing insights into drug delivery across the blood-brain barrier (Kannan, Brimacombe, Zoghbi, Liow, Morse, Taku, Pike, Halldin, Innis, Gottesman, & Hall, 2010).
Chemical Synthesis and Characterization
Research by Tang et al. (2012) on the synthesis and characterization of 1,1′-azobis(5-methyltetrazole) demonstrated the synthesis of a high-nitrogen compound using N–NH2 to N–NN–N linkage oxidation. This research contributes to the understanding of chemical synthesis and characterization of nitrogen-rich compounds (Tang, Yang, Shen, Wu, Ju, Lu, & Cheng, 2012).
Method for Direct N-Monomethylation
Li et al. (2012) developed a method for the direct N-monomethylation of aromatic primary amines using methanol. This process is significant for its broad substrate scope and excellent selectivities, highlighting its potential in chemical synthesis and pharmaceutical applications (Li, Xie, Shan, Sun, & Chen, 2012).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Desmethyl-AZ10419369 involves the reduction of the parent compound AZ10419369 to remove the N-methyl group.", "Starting Materials": [ "AZ10419369", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve AZ10419369 in methanol", "Add sodium borohydride to the solution and stir for several hours", "Add hydrochloric acid to the solution to quench the reaction", "Extract the product with dichloromethane", "Wash the organic layer with water and sodium hydroxide", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the solution to obtain N-Desmethyl-AZ10419369" ] } | |
CAS-Nummer |
947239-77-2 |
Produktname |
N-Desmethyl-AZ10419369 |
Molekularformel |
C25H28N4O4 |
Molekulargewicht |
448.51 |
Reinheit |
> 98% |
Synonyme |
5-methyl-N-(4-morpholinophenyl)-4-oxo-8-(piperazin-1-yl)-4H-chromene-2-carboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Methyl-3-[4-methyl(3,5-oxazolyl)]prop-2-enal](/img/structure/B1147596.png)
